N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c17-13-6-2-8-16(13)12-5-1-4-11(10-12)15-21(18,19)14-7-3-9-20-14/h1,3-5,7,9-10,15H,2,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBLNFQMKRKGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative and a suitable nucleophile.
Introduction of the Thiophene-2-Sulfonamide Moiety: This step involves the sulfonation of thiophene followed by the attachment of the sulfonamide group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research has demonstrated that N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide exhibits several promising biological activities:
1. Antimicrobial Activity
- Preliminary studies indicate that this compound has significant antimicrobial properties, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays have shown minimum inhibitory concentrations (MICs) that are lower than those of conventional antibiotics.
2. Anticancer Potential
- The compound has displayed cytotoxic effects on various cancer cell lines. Studies have indicated that it induces apoptosis and inhibits cell proliferation, making it a candidate for cancer therapy.
3. Anti-inflammatory Effects
- Research suggests that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Therapeutic Applications
The therapeutic applications of this compound are diverse and include:
1. Cancer Treatment
- Due to its ability to induce cell death in cancer cells, it is being investigated as a potential chemotherapeutic agent.
2. Infection Control
- Its antimicrobial properties make it a candidate for developing new treatments against bacterial infections, especially those resistant to current antibiotics.
3. Treatment of Inflammatory Diseases
- The anti-inflammatory properties suggest potential applications in treating diseases such as arthritis and other inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against MRSA demonstrated significant antibacterial activity. The results showed MIC values comparable to or lower than those of established antibiotics, indicating its potential as an alternative treatment for resistant infections.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro experiments using human cancer cell lines revealed that the compound effectively reduced cell viability at concentrations above 10 µM. Mechanistic studies linked this effect to apoptosis induction and cell cycle arrest, positioning the compound as a promising candidate for cancer therapy.
Case Study 3: Anti-inflammatory Activity
Animal model studies evaluating the anti-inflammatory effects of the compound showed a marked reduction in swelling and pain scores compared to control groups. These findings suggest its potential utility in managing inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA | [Case Study 1] |
| Anticancer | Induces apoptosis in cancer cells | [Case Study 2] |
| Anti-inflammatory | Reduces inflammation in animal models | [Case Study 3] |
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related sulfonamides from the evidence, focusing on substituents and biological targets:
Key Observations:
Pyrrolidinone vs. Heteroaryl Substituents: The pyrrolidinone group in the target compound provides a polar, hydrogen-bonding motif distinct from aromatic heterocycles (e.g., thiazole, imidazole, or benzo[d]thiazole) in analogs . This may enhance solubility in polar solvents compared to more lipophilic analogs like Compound 94 . Heteroaryl substituents (e.g., thiazole in ) likely engage in π-π stacking interactions with biological targets, whereas pyrrolidinone may favor hydrogen bonding with enzymes or receptors.
Purification often involves RP-HPLC or flash chromatography, suggesting moderate-to-high polarity .
Biological Activity :
- Compounds with imidazole or thiazole substituents (e.g., ) target angiotensin AT₂ receptors , critical in cardiovascular regulation.
- Benzo[d]thiazole-bearing sulfonamides (e.g., ) inhibit anthrax lethal factor , a metalloprotease, highlighting the role of bulky substituents in enzyme inhibition.
- The absence of electron-withdrawing groups (e.g., trifluoromethyl in ) in the target compound may reduce metabolic stability but improve aqueous solubility.
Physicochemical Properties
- Polarity: Pyrrolidinone’s lactam group increases polarity compared to lipophilic isobutyl chains in or trifluoromethyl groups in .
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide, also known as 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide, is an organic compound with potential therapeutic applications. This article discusses its biological activity, including its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a sulfonamide group , and a pyrrolidinone moiety . The structural characteristics contribute to its biological properties and interactions with various biological targets.
This compound has been studied for its potential as an enzyme inhibitor . It is believed to interact with specific enzymes involved in critical biological pathways, including those related to thromboembolic diseases.
Enzyme Inhibition
Research indicates that the compound may inhibit certain enzymes that play roles in:
- Thrombus formation
- Fungal ergosterol synthesis
Antifungal Activity
Recent studies have demonstrated the antifungal properties of compounds related to this sulfonamide derivative. For instance, compounds with similar structures have shown significant activity against Candida albicans and Candida parapsilosis, indicating that this compound may possess comparable antifungal properties.
Table 1: Antifungal Activity Comparison
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide | Candida albicans | TBD |
| 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide | Candida parapsilosis | TBD |
Cytotoxicity Studies
Cytotoxicity analyses have been conducted on various cell lines to evaluate the safety profile of the compound. For example, the IC50 values against NIH/3T3 cells indicate a low cytotoxic effect at therapeutic concentrations.
Table 2: Cytotoxicity Analysis
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide | NIH/3T3 | >1000 |
Study on Antithrombotic Activity
A study published in recent literature highlighted the potential of this compound as a novel antithrombotic agent. The compound was shown to effectively inhibit thrombus formation in vitro, suggesting its utility in treating thromboembolic disorders.
QSAR Studies
Quantitative Structure–Activity Relationship (QSAR) analyses have been employed to predict the biological activity of various derivatives of this compound. These studies indicate that modifications at specific positions on the phenyl moiety can significantly enhance or diminish biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide?
- Methodological Answer : The synthesis typically involves coupling thiophene-2-sulfonyl chloride with a substituted aniline precursor. For example, nucleophilic substitution reactions using 3-(2-oxopyrrolidin-1-yl)aniline under anhydrous conditions (e.g., DMF as solvent, triethylamine as base) yield the sulfonamide product. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .
- Key Data : Similar derivatives (e.g., N-(benzo[d]thiazol-2-yl)thiophene-2-sulfonamide) have been synthesized with yields ranging from 21% to 75%, depending on substituent reactivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CD3OD) to confirm sulfonamide linkage and pyrrolidinone ring integrity. For example, the pyrrolidinone carbonyl typically appears at ~170 ppm in 13C NMR .
- HRMS (ESI) : Validate molecular weight (e.g., m/z 509.1140 [M+H+] for a related compound) with <5 ppm error .
- HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How does the 2-oxopyrrolidin-1-yl moiety influence biological activity?
- Methodological Answer : Structural analogs (e.g., phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides) demonstrate that the 2-oxopyrrolidin group enhances microtubule depolymerization by binding to the colchicine site (C-BS). This moiety increases hydrophobic interactions with β-tubulin residues (e.g., Valα181, Leuβ248), as shown in docking studies .
- Key Data : Derivatives with this group exhibit IC50 values of 8.7 nM–8.6 μM in antiproliferative assays (HT-1080, MCF7 cells) .
Q. What strategies optimize structure-activity relationships (SAR) for this compound’s efficacy?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thiophene ring with benzothiophene or furan to modulate electron density and solubility .
- Side Chain Modifications : Introduce isobutyl or pyrimidinyl groups at the 5-position of the thiophene ring to enhance binding affinity (e.g., Ki ~0.4 μM for Mcl-1 inhibitors) .
- Crystallographic Screening : Use fragment-based approaches to identify critical binding motifs, as demonstrated in studies of FAD-dependent oxidoreductases .
Q. How can discrepancies in biological assay results between derivatives be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, Mcl-1 inhibitor cytotoxicity (IC50 <10 μM) was validated across three independent labs .
- Orthogonal Validation : Combine tubulin polymerization assays with immunofluorescence microscopy to confirm microtubule disruption .
- Metabolic Stability Testing : Use liver microsome assays to rule out false negatives caused by rapid degradation .
Q. What computational methods support the design of derivatives targeting specific proteins?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Map interactions with Mcl-1’s BH3-binding groove (e.g., hydrogen bonding with Arg263) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; derivatives with ΔG < -8 kcal/mol show sustained target engagement .
- QSAR Models : Use CoMFA/CoMSIA to correlate logP values (1.5–3.5) with cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
